molecular formula C10H10O2 B15206634 5-Ethylbenzofuran-6-ol

5-Ethylbenzofuran-6-ol

Cat. No.: B15206634
M. Wt: 162.18 g/mol
InChI Key: CBGCZMZGOJIRPI-UHFFFAOYSA-N
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Description

5-Ethylbenzofuran-6-ol is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the free radical cyclization cascade, which allows for the construction of complex benzofuran derivatives with high yield and fewer side reactions . Another approach involves proton quantum tunneling, which also results in high yield and minimal side reactions .

Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance efficiency and yield. Innovative synthetic routes have been developed to streamline the production process, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylbenzofuran-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 5-Ethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-Ethylbenzofuran-6-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-ethyl-1-benzofuran-6-ol

InChI

InChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,11H,2H2,1H3

InChI Key

CBGCZMZGOJIRPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1)C=CO2)O

Origin of Product

United States

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